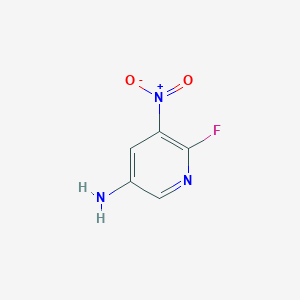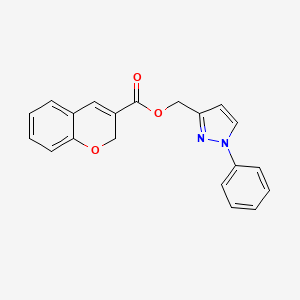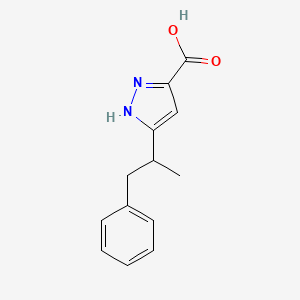
1-(3-((2-Fluorophenyl)amino)phenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((2-Fluorophenyl)amino)phenyl)ethan-1-one is an organic compound that features a fluorinated aromatic amine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((2-Fluorophenyl)amino)phenyl)ethan-1-one typically involves the reaction of 2-fluoroaniline with acetophenone derivatives under specific conditions. One common method includes:
Starting Materials: 2-fluoroaniline and acetophenone.
Reaction Conditions: The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, under reflux conditions.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactors and continuous flow processes to ensure efficient production. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-((2-Fluorophenyl)amino)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-((2-Fluorophenyl)amino)phenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(3-((2-Fluorophenyl)amino)phenyl)ethan-1-one exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to modulation of enzyme activity or receptor binding, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
1-(2-Fluorophenyl)ethan-1-one: Similar structure but lacks the amino group, resulting in different chemical properties and reactivity.
1-(3-Amino-4-fluorophenyl)ethan-1-one: Contains an additional amino group, which can alter its biological activity and chemical behavior.
2-(4-Fluorophenyl)ethan-1-amine: A related compound with a different functional group arrangement, leading to distinct applications and reactivity.
Uniqueness: 1-(3-((2-Fluorophenyl)amino)phenyl)ethan-1-one is unique due to the presence of both fluorine and amino groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C14H12FNO |
|---|---|
Poids moléculaire |
229.25 g/mol |
Nom IUPAC |
1-[3-(2-fluoroanilino)phenyl]ethanone |
InChI |
InChI=1S/C14H12FNO/c1-10(17)11-5-4-6-12(9-11)16-14-8-3-2-7-13(14)15/h2-9,16H,1H3 |
Clé InChI |
KORHWODFZHOESS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)NC2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B12940814.png)

![Rel-tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12940827.png)

![4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dianiline](/img/structure/B12940839.png)



